Boc-Val-Leu
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27506-15-6 |
|---|---|
Molecular Formula |
C16H30N2O5 |
Molecular Weight |
330.42 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H30N2O5/c1-9(2)8-11(14(20)21)17-13(19)12(10(3)4)18-15(22)23-16(5,6)7/h9-12H,8H2,1-7H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
PUUABEGDHGDROR-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Boc Val Leu and Its Peptide Derivatives
Solid-Phase Peptide Synthesis (SPPS) of Boc-Val-Leu and Derived Peptides
Solid-Phase Peptide Synthesis (SPPS) offers a robust and streamlined approach for the synthesis of this compound and its derivatives. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The key advantage of SPPS lies in the simplification of the purification process; excess reagents and soluble by-products are easily removed by filtration and washing of the resin-bound peptide. bachem.compeptide.com This allows for the use of excess reagents to drive reactions to completion, ensuring high yields at each step of the synthesis. bachem.com
The general SPPS cycle for synthesizing a peptide like this compound begins with the C-terminal amino acid (Leucine) anchored to the solid support. Each subsequent cycle consists of two main steps: the removal of the temporary Nα-protecting group from the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid in the sequence (Valine). peptide.compeptide.com
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and reliable strategy in SPPS. peptide.com In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. Side-chain functional groups, if present, are typically protected by more acid-stable benzyl-based groups. peptide.com
The synthesis of a this compound sequence on a solid support using the Boc-strategy follows a distinct workflow:
Resin Loading : The first amino acid, Boc-L-Leucine, is covalently attached to a suitable solid support, such as a Merrifield or PAM resin. A common method involves the use of the cesium salt of the Boc-amino acid, which reacts with the chloromethyl groups on the resin to form a benzyl (B1604629) ester linkage. chempep.com
Boc Deprotection : The resin-bound Boc-Leu is treated with a moderately strong acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to cleave the Nα-Boc group. bachem.comchempep.com This exposes the free amino group of Leucine (B10760876), leaving it as a trifluoroacetate salt.
Neutralization : Before the next coupling step, the protonated amino group must be neutralized to its free amine form. This is typically achieved by washing the resin with a tertiary amine base, such as a 10% solution of diisopropylethylamine (DIEA) in DCM. peptide.com
Coupling : The next amino acid, Boc-L-Valine, is introduced. Its carboxyl group is activated using a suitable coupling reagent to facilitate the formation of the peptide bond with the free amino group of the resin-bound Leucine.
Final Cleavage : Once the desired peptide is assembled, it is cleaved from the resin support, and any permanent side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically accomplished using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
This repetitive cycle of deprotection, neutralization, and coupling is the foundation of solid-phase synthesis.
Symmetric anhydrides are highly reactive acylating agents that promote rapid and efficient peptide bond formation. This method is often favored for coupling sterically hindered amino acids like Valine. The symmetric anhydride (B1165640) of Boc-Valine is typically prepared in situ just prior to the coupling reaction.
The process involves reacting two equivalents of the Nα-protected amino acid (Boc-Val-OH) with one equivalent of a dehydrating agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting symmetric anhydride, (Boc-Val)₂O, is then added to the resin-bound Leucine. The advantages of this method include high coupling efficiency and a reduced risk of racemization for most amino acids. The primary by-products are the corresponding carbodiimide-derived urea (B33335) and one equivalent of the original Boc-amino acid, which can be easily washed away.
| Parameter | Description |
| Reagents | Boc-L-Valine (2.0 eq.), N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq.) |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |
| Activation Time | 10-30 minutes at 0°C to form the anhydride |
| Coupling Time | 1-2 hours at room temperature |
| Monitoring | Ninhydrin (Kaiser) test to confirm reaction completion |
| By-products | Dicyclohexylurea (DCU), Boc-L-Valine (1.0 eq.) |
| Table 1: General Reaction Parameters for Symmetric Anhydride Coupling of Boc-Valine. |
Direct coupling using a carbodiimide reagent is one of the most common methods for peptide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.
The reaction mechanism involves the activation of the carboxyl group of Boc-Valine by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of the resin-bound Leucine, forming the desired peptide bond. A significant challenge with this method is the potential for racemization and other side reactions. To suppress these, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form a less reactive but more stable HOBt-active ester, which then reacts cleanly with the amine component, minimizing side reactions.
Research has demonstrated the successful application of EDC in the synthesis of peptide derivatives containing the this compound sequence. For instance, tripeptides such as N-Boc-[Val-Leu-Isox-β2,2-AA]-OMe have been synthesized using EDC in the presence of an additive. unimi.it Another study reports the synthesis of this compound-OtBu with a yield of 85%. rsc.org
| Compound Synthesized | Coupling Reagent | Additive | Yield | Reference |
| This compound-OtBu | Not Specified (Implied Carbodiimide) | Not Specified | 85% | rsc.org |
| This compound-Isox-β2,2AA-OMe | EDC | EtONOxime | 72-75% | unimi.it |
| This compound-NHOH derivative | EDC | Not Specified | ~75% | core.ac.uk |
| Table 2: Examples of Carbodiimide-Mediated Synthesis of this compound and Its Derivatives. |
To overcome challenges associated with slow reaction kinetics and the synthesis of "difficult" sequences (often involving sterically hindered residues like Valine), advanced techniques have been developed. These methods aim to improve coupling efficiency, reduce reaction times, and enhance the purity of the final product.
The application of microwave energy to SPPS has revolutionized the field by dramatically accelerating reaction rates. creative-peptides.comnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly shortening the time required for both the coupling and deprotection steps of the synthesis cycle. creative-peptides.comgoogle.com
| Synthesis Step | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS (Controlled Temp) |
| Boc Deprotection | 20-30 minutes | 2-4 minutes |
| Coupling | 60-120 minutes | 5-15 minutes |
| Total Cycle Time | ~90-160 minutes (incl. washes) | ~20-30 minutes (incl. washes) |
| Table 3: Representative Comparison of Cycle Times for Conventional vs. Microwave-Assisted Boc-SPPS. |
The use of controlled microwave energy allows for precise temperature management, which is crucial for preventing temperature-dependent side reactions like racemization. nih.gov This combination of speed and control makes microwave-assisted SPPS a powerful tool for the efficient and high-purity synthesis of this compound and more complex peptide derivatives.
Advanced SPPS Techniques for Enhanced Efficiency and Purity
Continuous-Flow Solid-Phase Peptide Synthesis
Continuous-flow solid-phase peptide synthesis (SPPS) represents a significant advancement over traditional batchwise methods. In this approach, reagents and washing solvents are continuously pumped through a column packed with the resin support, upon which the peptide chain is assembled. This technique offers enhanced efficiency, reduced reaction times, and potential for automation.
The synthesis of a peptide sequence incorporating Val-Leu using Boc chemistry in a continuous-flow system would follow a series of automated cycles. The process begins with a C-terminal leucine residue anchored to a suitable solid support. Each cycle for the addition of Boc-Val involves:
Deprotection: A solution of an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), is flowed through the resin column to remove the Boc protecting group from the previously coupled amino acid (or the initial leucine).
Washing: A continuous flow of solvent, such as DCM or dimethylformamide (DMF), removes residual acid and byproducts.
Neutralization: A solution of a hindered base, like N,N-diisopropylethylamine (DIEA), is passed through the column to neutralize the protonated N-terminal amine.
Coupling: A solution containing the activated Boc-Val-OH is continuously circulated through the column. Activation is typically achieved pre-column by forming a symmetric anhydride or using coupling reagents. The recycling of the activated amino acid solution during the coupling step is a key feature that conserves valuable reagents.
Washing: The resin is again washed thoroughly with solvents to remove excess reagents and soluble byproducts, preparing it for the next cycle.
Early research demonstrated the feasibility and efficiency of this approach by assembling model peptides like Leu-Ala-Gly-Val with high purity in a matter of hours. masterorganicchemistry.com The use of microporous polystyrene resins and optimizing coupling times were shown to yield the best results for Boc-based continuous-flow synthesis. masterorganicchemistry.comlibretexts.org This methodology provides a rapid and efficient alternative to discontinuous synthesis for creating peptides containing the this compound sequence. masterorganicchemistry.comlibretexts.org
Comparison of Boc- and Fmoc-Strategies in Peptide Synthesis
The two dominant methodologies in solid-phase peptide synthesis are the Boc and the Fmoc (9-fluorenylmethoxycarbonyl) strategies. They are distinguished primarily by the chemistry used for the temporary protection of the N-terminal amine.
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |
| Nα-Deprotection Reagent | Moderately strong acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl (Bzl) based groups, removed by strong acid (HF, TFMSA) | tert-Butyl (tBu) based groups, removed by moderate acid (TFA) |
| Final Cleavage Reagent | Strong acid (HF, TFMSA) | Moderate acid (e.g., 95% TFA) |
| Orthogonality | Based on differential acid lability (graded lability) | True orthogonality (acid vs. base) |
| Key Advantages | High reliability for long or difficult sequences; reduces aggregation. iris-biotech.de | Milder overall conditions; avoids use of highly toxic HF; easier automation. |
| Key Disadvantages | Requires handling of hazardous HF; repeated acid treatment can degrade resin. | Base-catalyzed side reactions (e.g., aspartimide formation); piperidine can be problematic. |
| Compatibility | Well-suited for synthesis of peptide thioesters for native chemical ligation. | Preferred for peptides with acid-sensitive modifications (e.g., phosphorylation). |
Table 2: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.
Solution-Phase Peptide Synthesis (LPPS) of this compound
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptides. While often more labor-intensive than SPPS for long peptides, it is highly effective for the large-scale production of short peptides like this compound and allows for purification of intermediates at each step.
The synthesis of this compound in solution requires a stepwise approach to ensure the correct peptide bond is formed between the carboxyl group of valine and the amino group of leucine. libretexts.org
The general procedure is as follows:
N-Terminus Protection of Valine: The α-amino group of L-valine is protected with a Boc group. This is typically achieved by reacting L-valine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
C-Terminus Protection of Leucine: The α-carboxyl group of L-leucine is protected, commonly as a methyl or benzyl ester, to prevent it from reacting. This is done by reacting L-leucine with methanol or benzyl alcohol under acidic conditions.
Peptide Bond Formation (Coupling): The protected Boc-Val-OH is coupled with the H-Leu-OMe (or -OBzl). This reaction requires an activating agent to convert the carboxylic acid of valine into a more reactive form. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic coupling reagent that facilitates this amide bond formation.
Workup and Purification: After the coupling reaction, the byproduct, dicyclohexylurea (DCU), is removed by filtration, and the protected dipeptide (this compound-OMe) is purified.
Deprotection (Optional): If the final product requires a free C-terminal acid, the methyl or benzyl ester is removed. For example, a methyl ester can be saponified using a base like NaOH, followed by acidification.
This stepwise process ensures that polymerization and unwanted side reactions are avoided, leading to the desired dipeptide in high purity. masterorganicchemistry.com
Strategic Incorporation of this compound as a Building Block in Complex Peptide Architectures
Instead of adding amino acids one by one (linear synthesis), complex peptides can be constructed by coupling pre-synthesized, protected peptide fragments. This approach, known as convergent or fragment condensation synthesis, offers several advantages, particularly for long or challenging sequences. aiche.orgoup.com It can improve solubility, minimize cumulative yield losses, and simplify the purification of the final product by making impurities more distinct from the target molecule. aiche.org
The dipeptide this compound serves as an ideal building block in such a strategy.
The process involves:
Fragment Preparation: The this compound dipeptide is synthesized and purified as described in the solution-phase method, resulting in a fragment with a protected N-terminus (Boc) and a free C-terminal carboxyl group (this compound-OH).
Fragment Activation: The C-terminal carboxyl group of the this compound fragment is activated using coupling reagents, similar to single amino acid activation.
Fragment Coupling: The activated this compound fragment is then coupled to the N-terminus of a growing peptide chain. This chain can be anchored to a solid-phase resin or be another peptide fragment in solution. oup.com
For example, to synthesize a larger peptide like X-Y-Z-Val-Leu-A-B-C, one could first synthesize the fragment this compound-OH and another fragment H-A-B-C-Resin. The this compound fragment would then be activated and coupled to the resin-bound fragment. This convergent approach reduces the number of repetitive coupling and deprotection cycles on the full-length peptide, mitigating risks of side reactions and deletion sequence formation that can occur in long, linear syntheses. aiche.org
Synthesis of Oligopeptides Incorporating this compound Sequences
The assembly of oligopeptides containing the this compound sequence is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
The process begins with the anchoring of the C-terminal amino acid of the desired oligopeptide to a suitable resin. For synthesizing a peptide with a C-terminal Val-Leu sequence, a Boc-Leucine residue would first be attached to the resin. Common resins for the Boc strategy include Merrifield, PAM (Phenylacetamidomethyl), and MBHA (p-Methylbenzhydrylamine) resins, the choice of which depends on whether a C-terminal acid or amide is desired. mdpi.comnih.gov
The synthesis cycle proceeds with two key steps:
Deprotection: The Boc group of the resin-bound amino acid is removed, typically using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). mdpi.com This exposes a free amino group for the next coupling step.
Coupling: The next N-Boc protected amino acid (e.g., Boc-Valine) is activated and then added to the resin. The activation of the carboxylic acid group is necessary to facilitate the formation of the amide (peptide) bond. A variety of coupling reagents are available to promote this reaction, each with its own advantages regarding efficiency and suppression of side reactions, particularly racemization.
Following the successful coupling of Boc-Valine, the cycle of deprotection and coupling is repeated with subsequent amino acids until the desired oligopeptide is fully assembled. Finally, the completed peptide is cleaved from the solid support using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups (often benzyl-based). mdpi.com For example, the tetrapeptide Leu-Ala-Gly-Val was successfully assembled using Boc-SPPS, demonstrating the feasibility of these methods for creating specific oligopeptide sequences.
Table 1: Common Reagents in Boc Solid-Phase Peptide Synthesis
| Reagent Type | Examples | Function |
|---|---|---|
| Resins | Merrifield, PAM, MBHA | Insoluble support for peptide chain assembly. |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Temporary protection of the N-terminal amine. |
| Deprotection Agent | TFA (Trifluoroacetic acid) in DCM | Removes the Boc group. |
| Coupling Reagents | DCC, HBTU, PyBOP, HOBt | Activate the carboxylic acid for peptide bond formation. |
| Cleavage Agents | HF, TFMSA | Cleaves the completed peptide from the resin. |
Fabrication of Cyclic Peptides and Peptide Conjugates
Cyclic Peptides: Cyclization of peptides containing the this compound sequence is a strategy used to impose conformational constraints on the peptide backbone. The synthesis of cyclic peptides typically involves three main stages: assembly of the linear peptide precursor on a solid support, cleavage from the resin while keeping side-chain protecting groups intact, and subsequent cyclization in solution.
For a head-to-tail cyclization, the linear peptide is synthesized to have a free N-terminal amine and a C-terminal carboxylic acid. The cyclization is performed under high dilution to favor intramolecular reaction over intermolecular polymerization. Coupling reagents such as diphenyl phosphoroazidate (DPPA) are often employed to facilitate the formation of the final amide bond that closes the ring. A specific example includes the synthesis of a cyclic decapeptide containing the sequence H-Leu-DPhe-Pro-Val-Lys(Boc)-Leu-DPhe-Pro-Val-Lys-OH, showcasing the incorporation of the Val-Leu motif and a Boc-protected lysine (B10760008) into a complex cyclic architecture. frontiersin.org
Peptide Conjugates: Peptide conjugates are hybrid molecules where a peptide is linked to another moiety, such as a drug molecule or a fluorescent tag. The this compound sequence can be part of a larger peptide chain that is then conjugated to a non-peptidic scaffold. The synthesis often involves standard peptide coupling chemistry, where a functional group on the peptide (e.g., a terminal amine or carboxyl group, or a side-chain functional group) is reacted with a complementary group on the molecule to be conjugated. For example, a peptide fragment 6-O-[Boc-Leu-Val-Phe-Phe-Gly]-Gal was synthesized via fragment condensation, demonstrating the conjugation of a Boc-protected peptide containing the Leu-Val sequence to a galactose scaffold. nih.gov
Chemical Modification and Derivatization of this compound
The chemical structure of this compound can be modified to alter its properties, such as stability, conformation, or function. These modifications can involve altering the peptide backbone itself or attaching various chemical reporters and drug molecules.
Synthesis of Amide Bond Surrogates (e.g., Methylene-oxy)
To improve resistance to enzymatic degradation, the amide bond between valine and leucine can be replaced with a surrogate. One such surrogate is the methylene-oxy bond [–CH₂–O–]. The synthesis of Boc-Val-ψ(CH₂O)-Leu-OH involves the reductive coupling of an N-protected amino aldehyde with an amino alcohol, followed by further synthetic steps.
Conformational studies of Boc-Val-ψ(CH₂O)-Leu-OH have shown that the methylene-oxy surrogate significantly influences the peptide's structure. In the crystal state, the dihedral angle defined by Cα–CH₂–O–Cα adopts a value close to that of a classical amide bond. This modification demonstrates that isosteric replacement of the amide bond is a viable strategy for creating peptidomimetics with altered but predictable structural features.
Table 2: Selected Dihedral Angles of this compound-OH and its Methylene-oxy Surrogate
| Compound | Dihedral Angle | Value (°) |
|---|---|---|
| This compound-OH | ψVal | 143.1 / 148.9 |
| ω | 175.7 / -174.5 | |
| φLeu | -93.8 / -92.9 | |
| Boc-Val-ψ(CH₂O)-Leu-OH | ψVal | 166.7 |
| ω' (Cα–CH₂–O–Cα) | -165.7 | |
| φLeu | -77.5 |
Development of Ureido-Bond Linked Oligopeptides
Another modification to the peptide backbone is the replacement of an amide bond with a ureido linkage [–NH–CO–NH–]. The synthesis of ureido-peptides can be achieved through a one-pot Curtius rearrangement. In this method, an N-protected amino acid, such as Boc-Val-OH, is converted into an acyl azide intermediate in situ. This intermediate then rearranges to form an isocyanate, which is subsequently "trapped" by the amino group of another amino acid (e.g., Leucine methyl ester) to form the ureido bond. Reagents such as Deoxo-Fluor and trimethylsilyl azide (TMSN₃) under ultrasonication can facilitate this transformation, providing an efficient route to urea-linked peptidomimetics that circumvents the need to isolate hazardous isocyanate intermediates.
Synthesis of Fluorescently Tagged this compound Derivatives (e.g., MCA, AMC)
Fluorescent tags are often attached to peptides to create substrates for studying enzyme activity. The synthesis of a C-terminally tagged this compound derivative, such as this compound-AMC, involves a standard peptide coupling reaction. The free carboxylic acid of this compound-OH is activated using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization. This activated species is then reacted with the amino group of 7-amino-4-methylcoumarin (B1665955) (AMC) or a similar fluorescent amine to form a stable amide bond. This general strategy is widely used to produce a variety of fluorogenic peptide substrates, such as this compound-Lys-AMC and Boc-Val-Pro-Arg-AMC, which are employed in assays for proteases like plasmin and thrombin.
Synthesis of this compound-Containing Peptides for Conjugation with Drug Scaffolds
Peptides incorporating the Val-Leu sequence are often used as targeting or bioactive components in peptide-drug conjugates. The synthesis involves preparing the peptide and the drug scaffold separately, followed by their conjugation.
Galanthamine: Peptides containing the Boc-Val-Asn-Leu-Ala sequence, known β-secretase inhibitors, have been conjugated to galanthamine, a drug used in the management of Alzheimer's disease. The synthesis involves creating a covalent link, often an amide or ester bond, between a specific position on the galanthamine molecule and the peptide. For instance, the peptide can be linked to position 11 of galanthamine through an aspartic acid linker, creating a multi-component conjugate.
4-Aminopyridine analogues: Similar to galanthamine, peptides analogous to β-secretase inhibitors, such as Boc-Val-Asn-Leu-Ala-OH, have been conjugated to 4-aminopyridine. The synthesis is typically conducted in solution using a consecutive condensation approach, where the peptide fragment is coupled to the 4-aminopyridine core.
Quinazolinones and Nitroimidazoles: The general strategy for conjugating peptides to heterocyclic scaffolds like quinazolinones or nitroimidazoles involves functionalizing the heterocycle to introduce a reactive handle (e.g., a carboxylic acid or an amino group). For example, a 5-nitroimidazole can be derivatized and then coupled to the N-terminus of a peptide or an amino acid ester using standard coupling agents like DCC. nih.gov The resulting conjugate links the bioactive peptide sequence to the heterocyclic drug scaffold.
Table 3: Examples of Synthesized Peptide-Drug Conjugates
| Peptide Sequence Fragment | Drug Scaffold | Linkage Type |
|---|---|---|
| Boc-Val-Asn-Leu-Ala | Galanthamine | Amide bond via Asp linker |
| Boc-Leu-Val-Phe-Phe | Galanthamine | Ester bond |
| Boc-Val-Asn-Leu-Ala | 4-Aminopyridine | Amide bond |
| Various Amino Acids/Peptides | Quinazolinone | Amide bond |
| Various Amino Acids/Peptides | Nitroimidazole | Amide bond |
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable practices in chemical synthesis has spurred the development of environmentally benign methodologies for peptide production. Traditional peptide synthesis often relies on large volumes of hazardous organic solvents, leading to significant waste generation. rsc.orgadvancedchemtech.comnih.gov Green chemistry principles aim to mitigate this environmental impact by designing processes that reduce or eliminate the use and generation of hazardous substances. biotage.com In the context of producing the dipeptide this compound, two promising green approaches are solvent-free mechanochemical synthesis and water-based peptide synthesis. These strategies offer significant advantages by minimizing solvent waste and utilizing more sustainable reaction conditions.
Solvent-Free Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, such as grinding, milling, or extrusion, to induce chemical reactions in the absence of solvents. irb.hr This technique offers a powerful alternative to conventional solution-phase synthesis, aligning with the principles of green chemistry by drastically reducing solvent usage and potentially improving reaction efficiency.
Detailed research into mechanochemical peptide bond formation has demonstrated its feasibility for creating dipeptides and even longer peptide chains. nih.govrsc.orgchemrxiv.org The process typically involves the grinding or milling of N-protected amino acids and amino acid esters, often with a coupling agent, in a ball mill or a twin-screw extruder. rsc.orgchemrxiv.org The intense mixing and high pressure generated within the reactor facilitate the formation of the peptide bond without the need for a solvent medium. irb.hr
For the synthesis of this compound, this would involve the mechanochemical coupling of Boc-Valine (Boc-Val-OH) with a Leucine ester (e.g., H-Leu-OMe). Studies on similar dipeptides, such as Boc-D-Phe-Val-OMe, have been successfully conducted using reactive extrusion, showcasing excellent diastereomeric excesses (99% and above). chemrxiv.org Ball-milling technology has also been effectively used for the synthesis of various Boc-protected dipeptides by reacting Boc-amino acid N-carboxyanhydrides (NCAs) with amino esters, achieving high efficiency. rsc.org
A key advantage of this solvent-free approach is the simplification of workup procedures and the avoidance of toxic solvents like DMF or DCM, which are common in traditional peptide synthesis. rsc.orgrsc.org Furthermore, the entire process, including the deprotection of the Boc group, can be performed under solvent-free mechanochemical conditions, for instance, by milling with p-toluenesulfonic acid, which yields the corresponding amine salt. semanticscholar.orgresearchgate.net
Table 1: Key Findings in Mechanochemical Dipeptide Synthesis
| Dipeptide Example | Mechanochemical Method | Reactants | Key Findings |
|---|---|---|---|
| Boc-D-Phe-Val-OMe | Twin-Screw Extrusion | Boc-D-Phe-OH, H-Val-OMe | Excellent diastereomeric excess (>99%) achieved under solventless conditions. chemrxiv.org |
| Boc-Leu-Leu-OBn | Ball Milling | Boc-Leu-NCA, p-TsOH·H-Leu-OBn | Efficient peptide bond formation in the absence of solvent. rsc.org |
| General Dipeptides | Ball Milling | N-protected amino acids, Amino esters | Strong minimization of organic solvent use; avoids toxic solvents like DMF and DCM. rsc.org |
| General Amides | Twin-Screw Extrusion | Fmoc-His(Trt)-OH, S-phenylethylamine, DIC, OxymaPure | Optimized conditions yielded 99% isolated product with minimal epimerization (~0.12%). chemrxiv.org |
Water-Based Peptide Synthesis Methodologies
Water is the ultimate green solvent, offering unparalleled environmental and safety benefits. The development of methods for conducting peptide synthesis in aqueous media represents a significant advancement in green peptide chemistry. rsc.org While the low water solubility of many protected amino acids has historically been a challenge, recent innovations have made water-based synthesis of peptides like this compound increasingly viable.
One successful strategy involves the use of water-dispersible nanoparticle Boc-amino acids. sigmaaldrich.comresearchgate.net In this method, Boc-protected amino acids are converted into nanoparticles that can be suspended in water, allowing the coupling reaction to proceed in an aqueous environment. The use of microwave irradiation can further accelerate the reaction, enabling rapid and efficient peptide synthesis without organic solvents. researchgate.net This approach has been successfully used to synthesize Leu-enkephalin and other model peptides, demonstrating its potential for producing this compound. researchgate.net
Another approach to aqueous peptide synthesis involves the use of water-soluble or water-compatible coupling reagents. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are water-soluble and efficiently catalyze amide bond formation in aqueous media, typically at a pH of 4-6. peptidescientific.com The byproducts are also water-soluble, simplifying purification through aqueous extraction. peptidescientific.compeptide.com Other coupling reagents, like TSTU and TNTU, can also be utilized for coupling reactions in aqueous solvent mixtures. peptide.compeptide.com
For solid-phase peptide synthesis in water (Aqueous SPPS or ASPPS), the development of suitable resins and protecting groups is crucial. rsc.orgbohrium.com Novel resins with good swelling properties in aqueous environments have been developed, enabling the synthesis of oligopeptides in water. bohrium.com While many ASPPS developments have focused on the Fmoc strategy, the principles can be adapted for Boc-based syntheses, particularly by using water-soluble reagents and optimizing reaction conditions.
Table 2: Research Findings in Water-Based Peptide Synthesis
| Methodology | Key Reagents/Conditions | Application | Key Findings |
|---|---|---|---|
| Nanoparticle Synthesis | Water-dispersible nanoparticle Boc-amino acids, Microwave irradiation | Solution-phase and Solid-phase | Enables efficient, organic solvent-free synthesis in water; successfully used for Leu-enkephalin. sigmaaldrich.comresearchgate.net |
| Water-Soluble Coupling | EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) | Solution-phase | Mild reaction conditions (pH 4-6); water-soluble byproducts simplify purification. peptidescientific.com |
| Aqueous Coupling | TSTU (N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) | Solution-phase | Useful for forming activated esters and performing coupling in aqueous solutions. peptide.compeptide.com |
| Aqueous SPPS (ASPPS) | Novel amino-Li resin, Smoc-protecting group, EDC/oxyma activation | Solid-phase | Resin shows good swelling in water; demonstrated feasibility for assembling peptides in sufficient purity and good yield. bohrium.com |
Conformational Analysis and Structural Characterization of Boc Val Leu Containing Peptides
Experimental Methodologies for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the solution-state conformation of Boc-Val-Leu containing peptides. The chemical environment of each atom, their connectivity, and spatial proximities can be mapped to build a detailed structural model.
In a study of the dipeptide methyl ester, this compound-OMe, the structure was confirmed using ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃). asianpubs.org The observed chemical shifts provide a fundamental characterization of the molecule's electronic environment in solution. asianpubs.org
Table 1: ¹H NMR Chemical Shift Data for this compound-OMe in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Valine NH | 6.88 (broad singlet) |
| Leucine (B10760876) NH | 6.43 (broad singlet) |
| Valine α-H | 4.30-4.26 (triplet) |
| Leucine α-H | 3.96-3.86 (multiplet) |
| -OCH₃ | 3.60 (singlet) |
| Valine β-H | 1.90-1.76 (multiplet) |
| Boc group (tert-Butyl) | 1.55 (singlet) |
| Leucine β- and γ-protons | 1.53-1.21 (multiplet) |
| Valine γ-protons | 1.06-1.04 (doublet, J = 6.2 Hz) |
| Leucine δ-protons | 0.95-0.93 (doublet, J = 6.3 Hz) |
Data sourced from a study on the synthesis of Halolitoralin B. asianpubs.org
The known tendency for the Val-Leu motif to adopt an extended conformational behavior in solution makes it a useful building block for studying the folding-inducing properties of other residues. unimi.it In such extended conformations, a larger dispersion of chemical shifts is typically observed in the ¹H NMR spectrum. researchgate.net
The Nuclear Overhauser Effect (NOE) is a critical NMR parameter for determining solution conformation, as it provides information about through-space distances between protons that are typically less than 5 Å apart. 2D NOE spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose.
A comparative study of this compound-OH and its methylene-oxy surrogate, Boc-Val-ψ(CH₂O)-Leu-OH, utilized 2D NOE studies in d₆-DMSO to probe their solution conformations. rsc.org The results suggested that the preferred backbone conformation of this compound-OH in this solvent shows a departure from its crystalline conformation, highlighting the flexibility of the peptide backbone and the influence of the solvent environment. rsc.org In contrast, the surrogate's solution conformation showed a better correlation with its crystal structure. rsc.org
In more complex peptides containing the this compound sequence or similar motifs, NOEs are instrumental in defining secondary structures like β-hairpins. For instance, in a designed octapeptide, Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, crucial inter-residue NOEs, such as between the CαH protons of Val(2) and Val(7), provided strong evidence for a β-hairpin conformation. nih.gov Similarly, NOESY spectra of ferrocene-conjugated peptides containing valine and leucine have been used to confirm the presence of β-turns through the observation of interstrand contacts, such as between an amide proton and the tert-butyl protons of the Boc group. mdpi.com
A full suite of 2D NMR experiments is often employed for the complete structural elucidation of complex peptides.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish through-bond scalar coupling networks within individual amino acid spin systems, allowing for the assignment of protons within each residue.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei (typically ¹³C or ¹⁵N), aiding in the assignment of carbon and nitrogen resonances.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and heteronuclei, which is invaluable for sequencing and confirming the peptide backbone structure.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) , as mentioned, is used to detect through-space proximities and is particularly useful for molecules of intermediate size where the NOE may be close to zero.
In studies of designed peptides containing helical and β-hairpin modules, such as Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-..., the analysis of chemical shifts, ³JHN CαH coupling constants, temperature coefficients of NH chemical shifts, and backbone inter-residue NOEs are all combined to confirm the presence of these distinct secondary structural elements. nih.gov
X-ray Crystallography for Solid-State Conformation Determination
X-ray crystallography provides an unambiguous, high-resolution picture of the peptide's conformation in the solid state. This technique has been applied to this compound-OH and numerous other peptides containing this sequence, revealing preferred backbone torsion angles and hydrogen-bonding patterns.
A key study found that in the crystalline state, this compound-OH exists as two independent molecular conformations. rsc.org This polymorphism indicates that the molecule can adopt different low-energy states even within the constraints of a crystal lattice. In contrast, a methylene-oxy surrogate of this peptide showed only one conformation in its crystal structure. rsc.org
While direct crystal structure data for the simple this compound dipeptide is specifically noted, analysis of longer peptides provides context for its conformational tendencies. In a peptide containing a dehydro-Leu residue adjacent to Val, N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃, the backbone was found to adopt a β-turn II conformation. nih.gov This turn is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue. nih.gov The torsion angles determined in this study exemplify the type of precise data obtainable from crystallography.
Table 2: Backbone Torsion Angles (°) for a β-Turn in N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃
| Angle | Residue 1 (Phe) | Residue 2 (ΔLeu) | Residue 3 (Val) |
|---|---|---|---|
| φ (phi) | -44.5 | 54.5 | 51.9 |
| ψ (psi) | 134.5 | 31.1 | 139.0 (ψT) |
| ω (omega) | 177.3 | 171.7 | - |
Data from the crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃. nih.gov
In other complex designed peptides, segments containing Val and Leu are often found within larger secondary structures like 3₁₀-helices or β-hairpins. tandfonline.comcore.ac.uk For example, the crystal structure of an octapeptide containing Val-ΔPhe-Phe-Ala-Leu revealed a 3₁₀-helix at the N-terminus. tandfonline.com These findings demonstrate that the intrinsic conformational preferences of the this compound sequence can be integrated into, and help stabilize, well-defined larger structures.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
For peptides containing this compound or similar sequences, CD is frequently used to confirm the presence of intended structures like β-hairpins. A designed β-hairpin peptide, Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, exhibits a single negative band at 214-217 nm in various organic solvents, which is consistent with the formation of β-sheet structures. nih.gov
However, the interpretation of CD spectra can sometimes be complicated by contributions from aromatic side chains. In a comparative study, the CD spectrum of a β-hairpin containing phenylalanine was found to be anomalous due to cross-strand aromatic interactions. acs.org In contrast, a similar peptide without aromatic residues, Boc-Leu-Val-Val-DPro-Gly-Leu-Val-Val-OMe, showed a more typical spectrum, underscoring the utility of this technique for analyzing the backbone conformation of non-aromatic peptides. acs.orgresearchgate.net In another study of a hybrid peptide, a normal "hairpin-like" CD spectrum was observed with a minimum at 224 nm in methanol. nih.gov
Infrared (IR) Spectroscopy for Structural Insights
Infrared (IR) spectroscopy is a valuable tool for probing the hydrogen-bonding status of amide groups in peptides, which is directly related to secondary structure. The positions of the N-H stretching (ν(NH)), Amide I (mainly C=O stretching), and Amide II (a mix of N-H bending and C-N stretching) bands are sensitive to their involvement in hydrogen bonds.
In the synthesis of this compound-OMe, IR spectroscopy was used for characterization, showing characteristic amide N-H stretching bands at 3325 and 3195 cm⁻¹ in chloroform. asianpubs.org The presence of bands below 3400 cm⁻¹ is indicative of hydrogen-bonded NH groups. Studies on other peptides note that non-bonded NH groups, which can occur due to steric hindrance from bulky side chains like valine and leucine, typically show signals around 3420 cm⁻¹. mdpi.com
The analysis of the Amide I band (1600-1700 cm⁻¹) is particularly informative. In a temperature-dependent FT-IR study of a model helical peptide containing a Val-...-Leu sequence (Boc-Val-δPhe-Ala-Leu-Gly-OMe), the Amide I and Amide II regions showed significant changes upon thermal denaturation, allowing for the assessment of structural stability. nih.gov The specific frequencies within the Amide I envelope can be correlated with different types of secondary structure: α-helices typically absorb around 1650-1658 cm⁻¹, while β-sheets absorb in the 1620-1640 cm⁻¹ range. The analysis of these bands in this compound containing peptides provides crucial information about their conformational state and the strength of their intramolecular hydrogen bonds. nih.govresearchgate.net
Table 3: Key IR Absorption Regions for Peptide Secondary Structure Analysis
| IR Band | Frequency Range (cm⁻¹) | Associated Vibration | Structural Relevance |
|---|---|---|---|
| N-H Stretch | 3200-3500 | N-H stretching | Distinguishes between free (~3420 cm⁻¹) and H-bonded (<3400 cm⁻¹) amide protons. asianpubs.orgmdpi.com |
| Amide I | 1600-1700 | C=O stretching | Highly sensitive to secondary structure (e.g., α-helix vs β-sheet). nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| This compound-OH |
| This compound-OMe |
| Valine |
| Leucine |
| Boc-Val-ΔPhe-Phe-Ala-Leu-Ala-ΔPhe-Leu-OH |
| Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe |
| Halolitoralin B |
| This compound-Ile-Leu-OMe |
| Boc-Leu-βPhe-Val-(D)-Pro-Gly-Leu-βPhe-Val-OMe |
| Boc-βLeu-Phe-βVal-D-Pro-Gly-βLeu-Phe-βVal-OMe |
| Boc-Val-ψ(CH₂O)-Leu-OH |
| Boc-Leu-Phe-Val-DPro-Gly-Leu-Phe-Val-OMe |
| Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Gly-Gly-Leu-Phe-Val-D-Pro-Gly-Leu-Phe-Val-OMe |
| Boc-Leu-Aib-Val-Ala-Leu-Aib-Val-Gly-Gly-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe |
| Boc-Gly-Val-Gly-Gly-Leu-OMe |
| Boc-Val-δPhe-Ala-Leu-Gly-OMe |
| Boc-Leu-γ4(R)Val-Val-OH |
| N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃ |
| Boc-(D)Val-Leu-(L)boroArg |
| N-Boc-[Val-Leu-Isox-β2,2-AA]-OMe |
| N-acetyl-ferrocenyl-dipeptides |
| Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Gly-Gly-Leu-Phe-Val-d-Pro-Gly-Leu-Phe-Val-OMe |
| Boc-Leu-Aib-Val-Ala-Leu-Aib-Val-d-Ala-d-Leu-Aib-OMe |
| Boc-Leu-Phe-Val-Aib-d-Ala-Leu-Phe-Val-OMe |
| Boc-Leu-Val-Val-Ac6c-DVal-Leu-Val-Val-OMe |
Computational and Theoretical Approaches to Conformational Studies
A hierarchical approach, combining various computational techniques, is often employed to gain a comprehensive understanding of the conformational behavior of peptides like this compound. mdpi.com This typically begins with broader, less computationally intensive methods to sample a wide conformational space, followed by more precise, high-level calculations on the most stable geometries identified.
Molecular Mechanics (MM) serves as a foundational tool for exploring the potential energy surface of peptides. This method utilizes classical physics principles and a defined set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. For peptides containing this compound, MM simulations are instrumental in performing initial conformational searches to identify low-energy structures.
Researchers often use force fields like OPLS2005 (Optimized Potentials for Liquid Simulations) to conduct these analyses. mdpi.com The process involves generating a multitude of starting geometries and minimizing their energy to find stable conformers. For the related dipeptide this compound-OH, molecular mechanics computations have been used to demonstrate how specific bond characteristics can dictate preferred dihedral angle values. rsc.org In studies of larger peptides incorporating Val and Leu, MM simulations have revealed a multitude of low-energy conformations, often characterized by specific turn structures. nih.gov
Table 1: Representative Force Fields and Software in Peptide Conformational Analysis
| Method/Software | Force Field | Application Example | Reference |
|---|---|---|---|
| MacroModel | OPLS2005 | Initial low-level geometry optimization of ferrocene (B1249389) dipeptides. | mdpi.com |
| SYBYL | Tripos | Molecular mechanics computations on this compound-OH. | rsc.org |
While MM provides a static picture of stable conformers, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of a peptide's dynamic behavior and conformational flexibility. MD simulations solve Newton's equations of motion for each atom in the system, providing a trajectory that reveals how the peptide samples different conformations over time.
For peptides containing hydrophobic sequences like Val-Leu, MD simulations are crucial for understanding their "conformational floppiness." nih.gov Studies on elastin-like peptides with Gly-Val and Gly-Leu sequences have shown that even with clear conformational preferences for turn structures, the energy barriers between different states are very low, leading to rapid interconversion. nih.gov MD simulations of hairpin-forming peptides that include Leu-Val-Val strands have been conducted in various explicit solvents like water and dimethyl sulfoxide (B87167) (DMSO) to assess conformational stability. biorxiv.org These simulations can track key metrics such as root-mean-square deviation (RMSD) from a starting structure and the formation and breaking of intramolecular hydrogen bonds over time, providing a detailed picture of the peptide's dynamic equilibrium in different environments. ub.edu
Following the initial exploration by MM and MD, Density Functional Theory (DFT) is employed for more accurate energy calculations and geometry optimizations of the most promising conformers. DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a higher level of theory than classical force fields.
In the study of peptidomimetics, it is common practice to take the most stable geometries found through MM simulations and re-optimize them using DFT methods, such as at the B3LYP/LanL2DZ level of theory. mdpi.com This refinement provides more reliable data on the relative energies of different conformers and the precise geometry of intramolecular interactions. DFT calculations are also used to compute theoretical vibrational frequencies and compare them with experimental infrared (IR) spectra to validate the computed structures. mdpi.com This quantum chemical approach is essential for accurately describing the subtle electronic effects that govern peptide folding and non-covalent interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution obtained from DFT calculations to characterize chemical bonding. irb.hr It is particularly useful for identifying and classifying non-covalent interactions, such as hydrogen bonds, which are fundamental to peptide structure. nih.govufs.ac.za
The QTAIM analysis involves locating bond critical points (BCPs) in the electron density (ρ) between two atoms. ufs.ac.za The properties at this point, such as the value of the electron density itself and its Laplacian (∇²ρ), provide quantitative criteria to confirm the presence and characterize the nature of an interaction. researchgate.net In conformational studies of ferrocene dipeptides, for instance, QTAIM analysis based on Koch and Popelier's criteria has been used to definitively prove the existence of intramolecular hydrogen bonds that stabilize specific turn structures. mdpi.comirb.hr This method allows researchers to move beyond simple geometric criteria (e.g., distance and angle) and gain a more profound, physics-based understanding of the interactions stabilizing the conformations of peptides like this compound.
Analysis of Specific Conformational Motifs in this compound Peptides
The β-hairpin is a common supersecondary structural motif in proteins, consisting of two antiparallel β-strands connected by a short loop or turn. While the short this compound dipeptide cannot form a hairpin by itself, sequences containing this motif are frequently found within the β-strands of larger, designed hairpin peptides. biorxiv.orgresearchgate.netnih.gov The formation and stability of these structures depend critically on a complex interplay between the turn-forming propensity of the loop sequence and stabilizing interactions between the strands. acs.org
The nucleation of a β-hairpin typically begins at the turn. nih.gov Specific dipeptide sequences, often incorporating a D-amino acid, are used to induce a tight reversal of the polypeptide chain. The D-Pro-Gly sequence, for example, is a well-established nucleator that preferentially adopts a type II' β-turn conformation. biorxiv.orgpnas.orgresearchgate.net Once the turn is formed, it facilitates the propagation of cross-strand hydrogen bonds and favorable side-chain interactions along the strands, zippering the hairpin together. nih.gov
Table 2: Common β-Turn Motifs for Hairpin Nucleation
| Turn Sequence | Preferred Turn Type | Example Peptide Context | Reference |
|---|---|---|---|
| D-Pro-Gly | Type II' | Boc-Leu-Val-Val-D-Pro-Gly -Leu-Val-Val-OMe | biorxiv.orgresearchgate.net |
| Aib-D-Ala | Type I' | Boc-Leu-Phe-Val-Aib-D-Ala -Leu-Phe-Val-OMe | researchgate.net |
| Aib-D-Pro | Type I' | Used as a rigid β-turn inducer to promote hairpin formation. | mdpi.comresearchgate.net |
Influence of Structural Modifications on Peptide Conformation
Sidechain Interactions and Their Contribution to Overall Conformation
Detailed analysis of the crystal structure of this compound-OH has shown that this dipeptide can crystallize with two independent molecular conformations, designated as 1a and 1b. rsc.orgpsu.edu The primary distinction between these two forms lies in the orientation of the leucine sidechain. psu.edu This conformational polymorphism underscores the influential role of sidechain packing in the peptide's structural manifestation.
In conformation 1a, the leucine sidechain adopts a g-t (gauche-trans) arrangement, which is the most frequently observed conformation for leucine residues in reported crystal structures. psu.edu In contrast, conformation 1b features the leucine sidechain in a tg' (trans-gauche') orientation, the next most frequently observed form. psu.edu The valine sidechain, however, maintains a consistent conformation across both independent molecules. psu.edu
The conformational parameters highlight how the energetic barrier between different sidechain rotamers is small enough to be overcome by crystal packing forces, leading to the stabilization of distinct molecular shapes.
Table 1: Leucine Sidechain Conformation and Molecular Compactness in this compound-OH Crystal Structures
| Conformer | Leucine Sidechain Conformation (χ1, χ2) | Resulting Molecular Structure | C(9)-C(16) Distance (Å) |
| 1a | g-t | Compact | 4.775(12) |
| 1b | tg' | Extended | 9.597(15) |
Biochemical Interactions and Enzymatic Activity of Boc Val Leu Peptides
Substrate Specificity Profiling with Diverse Proteases
The specific sequence of amino acids in a peptide substrate is a key determinant of its recognition and cleavage by a protease. The Boc-Val-Leu motif has been integrated into fluorogenic substrates to study the activity of several important enzyme families.
Serine proteases are a class of enzymes characterized by a serine residue in their active site. Their substrate specificity is often dictated by the amino acid residues preceding the cleavage site.
The fluorogenic peptide this compound-Lys-7-amido-4-methylcoumarin (this compound-Lys-AMC) has been identified as a sensitive and specific substrate for plasmin. nih.govchemsrc.comvwr.comchemicalbook.comhongtide.com Studies have shown that both human and bovine plasmin can hydrolyze this substrate, with Km values estimated to be in the range of 10⁻⁴ M. nih.gov The cleavage of this compound-Lys-AMC by plasmin is utilized to monitor plasmin generation in various biological contexts, such as in keratinocytes. plos.org Interestingly, while effective for plasmin, this substrate shows little to no hydrolysis by other proteases like urokinase, α-thrombin, and various blood coagulation factors. nih.gov However, it is slightly hydrolyzed by human and hog urinary kallikreins and hog pancreatic kallikrein. nih.gov
Table 1: Kinetic Parameters of Plasmin with this compound-Lys-AMC
| Enzyme Source | Km (M) |
|---|---|
| Human Plasmin | ~10⁻⁴ |
| Bovine Plasmin | ~10⁻⁴ |
This compound-Lys-AMC is also recognized as a substrate for trypsin-like proteases. peptide.co.jp These enzymes, similar to trypsin, preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine (B10760008) and arginine. One study investigating a novel trypsin-like protease from the human airway found that it could cleave various peptide substrates, though the specific activity with a this compound containing peptide was not the highest among those tested. nih.gov Another study on ascidian sperm proteases, spermosin and acrosin, also utilized this compound-Lys-AMC as a substrate. nih.gov In the context of α2-macroglobulin-protease complexes, this compound-Lys-MCA was used as a substrate to test for plasmin or endopeptidases with a specificity for Lys-X peptide bonds, although little activity was detected from the complex itself. bioone.orgbioone.org
Human kallikrein 8 (hK8), a serine protease, exhibits trypsin-like specificity, cleaving substrates after arginine or lysine residues. nih.gov While Boc-Val-Pro-Arg-AMC is a highly efficient substrate for hK8, studies have also assessed the interaction of hK8 with this compound-Lys-MCA. nih.govuniprot.org The Michaelis-Menten constant (Km) for the hydrolysis of this compound-Lys-MCA by hK8 has been determined to be 0.1 mM. uniprot.org
Table 2: Kinetic Parameter of hK8 with this compound-Lys-MCA
| Substrate | Km (mM) |
|---|---|
| This compound-Lys-MCA | 0.1 |
Cysteine proteases utilize a cysteine residue in their active site for catalysis. Their substrate preferences can vary significantly.
Investigations with Cysteine Proteases
Proteases from Parasitic Organisms (e.g., Schistosoma mansoni)
The parasitic trematode Schistosoma mansoni is responsible for the disease schistosomiasis. The parasite relies on a variety of proteases for its survival and pathogenesis, making these enzymes attractive drug targets. Several studies have utilized this compound derivatives to characterize these proteases.
Recombinant SmCL1, a cathepsin L-like cysteine proteinase from S. mansoni, has been shown to play a role in the degradation of host hemoglobin. Kinetic studies of this enzyme, expressed in Saccharomyces cerevisiae, revealed a marked preference for the substrate this compound-Lys-NHMec over the more classical cathepsin L substrate, Z-Phe-Arg-NHMec. The presence of the additional valine residue at the P3 position is thought to increase the binding energy of the substrate within the active site, leading to more efficient hydrolysis. This suggests that this compound-Lys-NHMec may be a more sensitive substrate for measuring cathepsin L-like activity in helminth parasites. umass.eduplos.org
In another study, the serine protease inhibitor P1 and P3, novel pyridine (B92270) derivatives, were shown to inhibit the cercarial serine protease of S. mansoni. The kinetics of this inhibition were studied using the chromogenic substrate this compound-Gly-Arg-pNA. The results demonstrated that these inhibitors abolished the enzyme's activity at various concentrations of the substrate, indicating their potential as anti-schistosomal agents. nih.govnih.govptfarm.plpeptide.co.jp
Furthermore, cercarial elastase from S. mansoni, a serine protease involved in skin penetration, has been a subject of investigation. While specific kinetic data with this compound derivatives are not detailed in the provided context, the general use of peptide-pNA substrates is a common method for assaying such enzymes. mdpi.com
The substrate this compound-Lys-AMC has also been used to assay cysteine peptidase activity in cercarial extracts of S. mansoni. stanford.edu
Plant-Derived Cysteine Proteases (e.g., Actinidia arguta)
The fruit of Actinidia arguta, also known as the hardy kiwi, contains a cysteine protease with biochemical properties similar to actinidin from Actinidia deliciosa (kiwifruit). A study on the purified cysteine protease from A. arguta fruit juice demonstrated its ability to hydrolyze various synthetic substrates. pnas.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net
The enzyme showed moderate hydrolytic activity towards this compound-Lys-MCA. Kinetic analysis revealed specific parameters for this interaction, which are detailed in the enzyme kinetics section of this article. The study indicated that the enzyme preferentially cleaves peptide bonds where a hydrophobic amino acid, such as leucine (B10760876) or valine, is present at the P2 position. pnas.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net
Proteases from Algal Species (e.g., Chlamydomonas sp.)
Research into proteases from algal species has also employed this compound derivatives. A study on the halotolerant green alga Chlamydomonas sp. strain W80 led to the purification and characterization of a cysteine protease. This protease was found to be specific for the substrates Boc-Leu-Arg-Arg-MCA and this compound-Lys-MCA out of eight fluorogenic peptides tested. The enzyme exhibited a pH optimum of 8.0 and was identified as a dimeric protein. plos.org
In a separate investigation, a cysteine protease from the symbiotic dinoflagellate Symbiodinium sp. strain KB8, termed VLKP, was purified and characterized using this compound-Lys-MCA (Boc-VLK-MCA) as a substrate. The study found that both the purified native and a recombinant version of VLKP had similar substrate specificity and kinetic parameters. The enzyme was most active at a pH of 4.5, suggesting its function within acidic organelles. plos.orgnih.govcnr.it
Enzyme Kinetics and Mechanistic Studies
Determination of Kinetic Parameters (Km, kcat)
The kinetic parameters Km (Michaelis constant) and kcat (catalytic constant) are crucial for understanding the efficiency and specificity of an enzyme for a particular substrate. For proteases interacting with this compound derivatives, these parameters have been determined in several studies.
Interactive Table of Kinetic Parameters for Protease-Substrate Interactions
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cysteine Protease | Actinidia arguta | This compound-Lys-MCA | 160 | 17.58 | 109,875 | pnas.org |
| SmCL1 | Schistosoma mansoni | This compound-Lys-NHMec | 10.2 | 0.176 | 17,250 | umass.eduplos.org |
| Cysteine Protease | Chlamydomonas sp. W80 | Boc-Leu-Arg-Arg-MCA | 44.4 | N/A | N/A | plos.org |
| FhCL1 | Fasciola hepatica | This compound-Lys-NHMec | N/A | N/A | 54,266 | plantbreedbio.org |
| Cathepsin L-like | Mackerel Dorsal Muscle | This compound-Lys-MCA | 1.3 | N/A | 437.1 (µM⁻¹min⁻¹) | cnr.it |
| Cathepsin B | Mackerel Dorsal Muscle | This compound-Lys-MCA | 157.8 | N/A | 94.1 (µM⁻¹min⁻¹) | cnr.it |
| N/A: Data not available in the provided search results. |
These data highlight the varying affinities and catalytic efficiencies of different proteases for this compound derivatives, reflecting the diverse nature of their active sites.
Elucidation of Cleavage Sites and Hydrolytic Mechanisms
The cleavage of a peptide substrate by a protease occurs at a specific peptide bond, known as the scissile bond. The amino acid residues on the N-terminal side of this bond are designated P1, P2, P3, etc., while those on the C-terminal side are P1', P2', P3', etc. nih.govnih.gov The hydrolysis of this compound-Lys-MCA or similar substrates typically occurs at the bond between the lysine (P1) and the AMC (P1') group, releasing the fluorescent AMC molecule.
The general mechanism for cysteine protease-mediated hydrolysis involves the catalytic cysteine residue acting as a nucleophile to attack the carbonyl carbon of the scissile bond. This forms a tetrahedral intermediate, which then collapses to release the C-terminal fragment (the AMC or pNA group) and forms an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate by a water molecule regenerates the free enzyme. tandfonline.com
The precise identification of cleavage products can be achieved through techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). These methods allow for the separation and mass determination of the peptide fragments generated after enzymatic digestion, confirming the exact cleavage site. umass.edupnas.orgresearchgate.netcnr.it For instance, the analysis of cleavage products of fluorogenic peptides can be performed by monitoring the appearance of the N-terminal fragment and the fluorescent C-terminal reporter molecule over time using extracted ion chromatograms in an LC-MS analysis. cnr.it
Assay Methodologies Utilizing this compound Derivatives
This compound derivatives are widely used in various assay methodologies to detect and quantify protease activity. The most common are fluorometric and colorimetric assays.
In a typical fluorometric assay, a this compound peptide is linked to a fluorescent reporter group like 7-amino-4-methylcoumarin (B1665955) (AMC). In the intact substrate, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond by a protease, the free AMC is released, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity. These assays are highly sensitive and are often performed in microtiter plates for high-throughput screening. The fluorescence is typically measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. umass.edustanford.eduplantbreedbio.orgscience.gov
Colorimetric assays utilize a chromogenic reporter group, such as p-nitroanilide (pNA). The cleavage of the substrate releases p-nitroaniline, which is a yellow compound that can be quantified by measuring its absorbance at around 405 nm. These assays, while sometimes less sensitive than fluorometric assays, are also widely used for their convenience. nih.govnih.gov
These assays can be used for various purposes, including:
Enzyme kinetics studies: To determine Km and kcat values. cnr.itscience.gov
Inhibitor screening: To identify and characterize compounds that inhibit protease activity. nih.govnih.gov
Immunodiagnostics: In assays like the protein A immunocapture assay, where the activity of fluke cysteine proteinases bound to antibodies is measured using a fluorogenic substrate like this compound-Lys-MCA.
Monitoring protease activity in biological samples: To assess the levels of active proteases in cell extracts or bodily fluids. stanford.eduscience.gov
Fluorogenic Assays for Real-Time Enzyme Activity Monitoring
Fluorogenic assays provide a sensitive and continuous method for monitoring enzyme kinetics. This is often achieved by coupling a peptide sequence to a fluorophore that is quenched until the peptide is cleaved by a specific protease.
A widely used fluorogenic substrate incorporating the this compound sequence is this compound-Lys-7-amino-4-methylcoumarin (this compound-Lys-AMC). chemimpex.compeptanova.demedchemexpress.eubachem.com In this molecule, the 7-amino-4-methylcoumarin (AMC) group is fluorescent, but its emission is minimal when it is part of the larger peptide. medchemexpress.eumedchemexpress.com When a protease recognizes and cleaves the peptide bond, typically after the Lysine residue, the free AMC is released. medchemexpress.eu This release results in a significant increase in fluorescence, which can be monitored in real-time using a fluorimeter with excitation around 380 nm and emission detection at approximately 460 nm. ubpbio.comnih.gov
This method allows for the direct measurement of enzymatic reaction rates, as the rate of fluorescence increase is proportional to the rate of substrate cleavage. thermofisher.com this compound-Lys-AMC has been utilized as a substrate for a variety of proteases, including plasmin, calpain, and papain, demonstrating its utility in studying enzymes with a preference for cleavage after basic residues C-terminal to a hydrophobic sequence. medchemexpress.eugoogle.comresearchgate.net The high sensitivity of fluorogenic assays makes them ideal for determining kinetic parameters and screening for enzyme inhibitors. researchgate.net
Table 1: Characteristics of a this compound Based Fluorogenic Substrate
| Compound Name | Structure | Target Enzymes | Assay Principle | Excitation/Emission (nm) |
| This compound-Lys-AMC | This compound-Lys-NH-AMC | Plasmin, Calpain, Papain, Acrosin | Release of fluorescent AMC upon enzymatic cleavage of the amide bond. medchemexpress.eu | ~380 / ~460 ubpbio.comnih.gov |
Chromatographic Assays for Product Analysis
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the analysis of peptide cleavage products, providing detailed information beyond the rate of reaction. phmethods.net When an enzyme cleaves a this compound-containing substrate, HPLC can be used to separate and quantify the intact substrate from its resulting fragments. researchgate.netaltabioscience.com
Reverse-phase HPLC (RP-HPLC) is the most common method for peptide analysis. phenomenex.comnih.gov The separation is based on the hydrophobicity of the molecules. A typical setup involves a C18 stationary phase column and a mobile phase gradient of increasing acetonitrile (B52724) concentration in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. researchgate.netaltabioscience.comphenomenex.com In the analysis of a this compound substrate cleavage, the intact peptide will have a specific retention time. After enzymatic incubation, new peaks corresponding to the cleavage products will appear in the chromatogram. researchgate.net By comparing the peak areas, one can determine the extent of substrate hydrolysis.
This method is crucial for confirming the exact cleavage site within a peptide sequence, as the fragments can be collected and their molecular weights determined by mass spectrometry (MS). altabioscience.com Thin-layer chromatography (TLC) can also be used as a simpler, complementary method to visualize the separation of substrate and products, although it does not provide the same level of resolution or quantification as HPLC. researchgate.netresearchgate.net
Table 2: General Parameters for HPLC Analysis of Peptide Cleavage
| Parameter | Typical Condition | Purpose |
| Technique | Reverse-Phase HPLC (RP-HPLC) nih.gov | Separates peptides based on hydrophobicity. |
| Stationary Phase | C18 silica-based column altabioscience.comphenomenex.com | Provides a non-polar surface for hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA researchgate.netphenomenex.com | Elutes peptides with increasing organic solvent; TFA improves peak shape. |
| Detection | UV absorbance at ~215 nm altabioscience.com | Detects the peptide bond, allowing for quantification of all peptide species. |
| Analysis | Appearance of product peaks and decrease in substrate peak. researchgate.net | Quantifies the extent of enzymatic reaction and allows for product isolation. |
Design and Evaluation of Protease Inhibitors Based on this compound Scaffolds
The this compound sequence, recognized by certain proteases, serves as an excellent starting point for the rational design of specific inhibitors. By replacing the cleavable peptide bond with a non-hydrolyzable "warhead" that can react with the enzyme's active site, potent and selective inhibitors can be created.
Peptide Alpha-Keto-Beta-Aldehyde Inhibitors
Peptide aldehydes are a well-established class of protease inhibitors. mdpi.com More complex derivatives, such as peptide alpha-keto-beta-aldehydes, have been developed to target specific trypsin-like serine proteases. These compounds feature a C-terminal moiety that is highly electrophilic and can form a stable, covalent bond with the catalytic serine residue in the enzyme's active site.
A notable example built upon the Val-Leu sequence is this compound-Lys-COCHO. oup.com This synthetic peptide analogue was designed and evaluated as a novel inhibitor of trypsin-like serine proteases. Kinetic studies revealed it to be a tight-binding inhibitor of plasmin, an important enzyme in the coagulation cascade, with a final inhibition constant (Ki(final)) of 3.1 μM. oup.comkisti.re.kr The design incorporates the this compound sequence to guide the inhibitor to the enzyme's active site, while the lysine residue fulfills the enzyme's preference for a basic amino acid at the P1 position, and the alpha-keto-beta-aldehyde "warhead" ensures the inhibitory action. oup.com
Phosphonate (B1237965) Inhibitors
Peptidyl phosphonates are another important class of irreversible serine protease inhibitors. nih.gov In these molecules, the phosphorus atom acts as an electrophile that is attacked by the active site serine, forming a stable, phosphonylated enzyme that is catalytically inactive. nih.govtandfonline.com The design of these inhibitors often mimics the sequence of known peptide substrates to achieve specificity. google.com
While direct synthesis of a this compound phosphonate is not prominently detailed in the reviewed literature, the principles of its design are well-established. For example, the related compound Boc-Val-Pro-ValP(OPh)2, which contains the Boc-Val dipeptide, was found to be an excellent inhibitor of human leukocyte elastase. google.com The effectiveness of such compounds relies on the peptide sequence (e.g., this compound) directing the inhibitor to the correct enzyme and positioning the phosphonate warhead for nucleophilic attack. mdpi.com The specificity and potency can be further fine-tuned by modifying the ester groups on the phosphorus atom, such as using diphenyl or substituted phenyl groups. nih.govtandfonline.com The development of a this compound-based phosphonate would be a logical step for targeting proteases that show a substrate preference for this sequence. google.com
Table 3: Comparison of Inhibitor Scaffolds Based on Peptide Sequences
| Inhibitor Class | Warhead Moiety | Mechanism of Action | Example Based on Related Sequences | Target Enzyme Class |
| Peptide Alpha-Keto-Beta-Aldehyde | -COCHO | Covalent modification of active site serine. oup.com | This compound-Lys-COCHO oup.comkisti.re.kr | Trypsin-like Serine Proteases |
| Peptide Phosphonate | -P(O)(OAr)₂ | Covalent phosphonylation of active site serine. tandfonline.com | Boc-Val-Pro-ValP(OPh)₂ google.com | Serine Proteases (e.g., Elastases) |
Academic Research Applications and Functional Roles of Boc Val Leu
Contribution to Drug Discovery and Development Research
The structural and chemical properties of Boc-Val-Leu and its derivatives are leveraged extensively in the quest for new medicines. The Boc protecting group facilitates controlled, sequential peptide synthesis, allowing researchers to construct complex molecules with specific biological activities. cymitquimica.com
This compound is frequently used as a foundational element in the synthesis of more complex therapeutic peptides and peptidomimetics. The Val-Leu sequence is present in many naturally occurring bioactive peptides, and its inclusion in synthetic designs can confer specific conformational or binding properties. Researchers utilize Boc-protected dipeptides like this compound as stable building blocks to create larger peptide structures aimed at mimicking or inhibiting biological protein-protein interactions. chemimpex.comchemimpex.com
One key area of application is in the design of peptides that adopt specific secondary structures, such as β-hairpins. These structural motifs are critical for the function of many proteins. By incorporating sequences like Boc-Leu-Val-Val into designed octapeptides, scientists can create stable β-hairpin models. nih.govpnas.org These models are instrumental in developing synthetic protein mimics and therapeutic agents that can modulate biological pathways. nih.gov Furthermore, peptide derivatives containing the this compound sequence are considered valuable starting points or "leads" in the development of novel peptide-based therapeutics. chemimpex.comontosight.ai This modular approach, using well-defined fragments, is a cornerstone of modern medicinal chemistry and peptide drug development. cymitquimica.com
In the early stages of drug development, high-throughput screening (HTS) is employed to test large libraries of compounds for activity against a specific biological target. Peptide derivatives containing the Val-Leu sequence are vital tools in this process. For instance, peptide substrates are used to identify and characterize potential drug candidates that can inhibit specific enzymes.
A prominent example is the use of this compound-Lys-AMC, a fluorogenic substrate, in screening assays. chemimpex.com Its cleavage by proteases is a measurable event, making it a valuable tool for identifying compounds that inhibit this activity and for studying the metabolic pathways involving such enzymes. chemimpex.com Understanding the metabolic fate of amino acids like leucine (B10760876) is also critical. The degradation pathway of leucine is a multi-step process that converts it into key metabolic intermediates like acetyl-CoA. nih.gov Studying how peptide drugs containing leucine are metabolized is essential for evaluating their stability and potential byproducts in a biological system.
Table 1: Examples of this compound Containing Peptides in Drug Discovery Research
| Peptide Derivative | Application Area | Research Finding | Citation |
| This compound-Lys-AMC | Drug Candidate Screening | Serves as a protease substrate to screen for potential inhibitors and to understand metabolic pathways. | chemimpex.com |
| Boc-Leu-Val-Val-Aib-(D)Ala-Leu-Val-Val-OMe | Therapeutic Peptide Design | Used to construct stable β-hairpin models, which are important for designing protein mimics. | nih.gov |
| D-Val-Leu-Lys 4-nitroanilide | Inhibitor Screening & Metabolism Studies | Used as a model substrate to screen for protease inhibitors and to study drug metabolism. |
Proteases are enzymes that cleave peptide bonds in proteins and are implicated in numerous diseases, making them a major class of drug targets. Peptides containing specific amino acid sequences recognized by these enzymes are used to design potent and selective inhibitors. The Val-Leu sequence is a recognition motif for several proteases.
Research has focused on developing inhibitors for enzymes like renin, a protease involved in regulating blood pressure. A series of renin inhibitors were developed based on the Phe-His-Leu-Val substructure of its natural substrate, angiotensinogen, demonstrating the importance of the Leu-Val component in inhibitor design. nih.gov Similarly, derivatives such as this compound-Lys-AMC are not only substrates but are also classified as protease inhibitors themselves, capable of binding to the active site of enzymes like trypsin. cymitquimica.com In inhibitor development studies, fluorogenic substrates like this compound-Lys-NHMec are used to measure the activity of a target protease (e.g., plasmin) and to quantify the efficacy of newly synthesized inhibitor compounds. frontiersin.org This strategy allows for the precise determination of a potential drug's inhibitory power.
Application in Diagnostic Tool Development
Beyond therapeutics, this compound derivatives are integral to the creation of advanced diagnostic tools. Their ability to be incorporated into substrates for specific enzymes allows for the detection of biological markers associated with various diseases.
The most significant diagnostic application of this compound is in the form of fluorogenic substrates, particularly this compound-Lys-AMC (where AMC stands for 7-amino-4-methylcoumarin). vwr.compeptanova.de This compound is a highly sensitive and specific substrate for measuring the activity of proteases such as plasmin and calpain. vwr.combachem.com
The principle of these assays is based on fluorescence resonance energy transfer (FRET) or the release of a quenched fluorophore. The intact peptide substrate is not fluorescent, but when a target protease cleaves the peptide bond (e.g., after the lysine (B10760008) residue), the AMC fluorophore is released, producing a strong fluorescent signal that can be easily quantified. google.commedchemexpress.com This technology is the foundation for numerous commercial kits used to detect protease activity. google.com These fluorescence-based assays are used to monitor enzyme activity in real-time, study enzyme kinetics, and investigate substrate specificity, providing crucial information for both drug development and diagnostics. chemimpex.com Such probes have been employed in ex vivo methods for disease detection by measuring protease activity in bodily fluids and can be incorporated into diagnostic kits and test strips. google.comgoogle.com
Table 2: Characteristics of a Typical Fluorescence-Based Assay Using this compound-Lys-AMC
| Characteristic | Description | Citation |
| Substrate | This compound-Lys-AMC | cymitquimica.compeptanova.de |
| Target Enzymes | Plasmin, Calpain, Trypsin, Papain | cymitquimica.comvwr.combachem.com |
| Detection Principle | Release of the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) upon enzymatic cleavage. | google.com |
| Application | Quantitative measurement of enzyme activity, real-time enzyme kinetics, diagnostic assays. | chemimpex.comvwr.com |
| Wavelengths | Excitation ~360-380 nm, Emission ~460 nm for released AMC. | google.comnih.gov |
Insights into Fundamental Biological Mechanisms
The use of this compound extends to basic research aimed at understanding fundamental biological processes. By providing tools to probe and manipulate biological systems at the molecular level, this compound helps elucidate complex mechanisms.
Peptides containing the this compound sequence are used to explore the principles of protein folding and conformational transitions. Designed peptides like Boc-Leu-Val-Val-Aib-(D)Xxx-Leu-Val-Val-OMe have been synthesized to study the transition between helical and β-hairpin structures, which is a fundamental aspect of how proteins achieve their functional shapes. nih.gov
Furthermore, fluorogenic substrates like this compound-Lys-AMC serve as tools to investigate the activity and specificity of enzymes, providing insights into their biological roles. chemimpex.com For example, these substrates have been used to characterize the different peptidase activities of the proteasome, a cellular machine responsible for protein degradation, and to study how its function is affected by factors like heat and oxidation. nih.gov In other studies, this compound-Lys-MCA was used as a probe to detect and identify specific enzyme activities during the purification of proteins from biological samples, such as human ovarian follicular fluid, helping to uncover the roles of specific proteases in physiological processes. bioone.org
Understanding Protein Interactions and Functions
This compound and its derivatives are instrumental in elucidating the interactions between peptides and proteins, particularly enzymes. The valine-leucine sequence is recognized by various proteases, making this compound a useful substrate or inhibitor for studying their function. For instance, derivatives of this compound have been utilized as fluorogenic substrates to assay the activity of proteases like plasmin, calpains, and papain. medchemexpress.comchemsrc.com The cleavage of a fluorogenic group attached to the peptide by the enzyme results in a measurable signal, allowing researchers to quantify enzyme activity and specificity.
Furthermore, peptides containing the Val-Leu motif are involved in the study of protein-protein interactions beyond the active sites of enzymes. These sequences can mimic segments of larger proteins, enabling researchers to investigate the structural and chemical basis of how proteins recognize and bind to each other. This is crucial for understanding the assembly of protein complexes and the regulation of their functions.
Studies in Cell Signaling Pathways and Immune Response Modulation
The modulation of cellular signaling pathways is a key area of research where this compound derivatives have found application. Proteases play critical roles in signaling cascades, and inhibitors based on peptide sequences are essential tools for dissecting these pathways. For example, the proteasome, a multi-catalytic protease complex, is a central regulator of many cellular processes, including the NF-κB signaling pathway, which is crucial for the immune response. aai.org Synthetic peptides, including those with sequences related to this compound, have been evaluated for their effects on proteasome activity and, consequently, on immune responses. tandfonline.com
Specifically, certain peptide derivatives have been investigated for their ability to modulate the function of immune cells. For instance, formyl peptide receptors (FPR) on neutrophils are involved in chemotaxis, and peptide antagonists can inhibit these responses. medchemexpress.com While not a direct FPR antagonist itself, the principles of peptide design learned from studying molecules like this compound contribute to the development of such modulators. The study of how peptide structure influences the activation or inhibition of immune signaling pathways is an active area of research. universiteitleiden.nlfrontiersin.org
Utilization as a Model Peptide for Fundamental Research Principles
The relative simplicity and defined chemical nature of this compound make it an excellent model for exploring fundamental principles in peptide science.
Principles of Peptide Design and Synthesis
The synthesis of peptides, whether in solution or on a solid phase, relies on the use of protecting groups to prevent unwanted side reactions. The Boc group is a classic example of an acid-labile protecting group for the N-terminus of an amino acid. masterorganicchemistry.com The synthesis of this compound itself, and its incorporation into larger peptides, serves as a practical example for teaching and refining peptide synthesis methodologies. masterorganicchemistry.comrsc.orgmdpi.com
Researchers have utilized Boc-protected dipeptides like this compound to optimize coupling conditions, explore new synthesis strategies, and develop novel protecting group schemes. sci-hub.seresearchgate.netcore.ac.uknih.gov The principles learned from synthesizing and manipulating this small peptide are directly applicable to the production of much larger and more complex peptides and proteins.
Elucidation of Conformation-Activity Relationships
The biological activity of a peptide is intimately linked to its three-dimensional conformation. This compound and its analogues are frequently used to study how changes in amino acid sequence and stereochemistry influence peptide folding and, consequently, function. ias.ac.incore.ac.uknih.govchemisgroup.us By systematically modifying the peptide backbone or side chains, researchers can probe the structural requirements for binding to a specific biological target.
For example, studies have investigated how the incorporation of non-natural amino acids or the alteration of stereochemistry within a peptide containing a Val-Leu sequence affects its helical or β-sheet content. tandfonline.comresearchgate.netresearchgate.net These studies provide valuable insights into the forces that govern peptide folding and help in the rational design of peptides with specific, predetermined structures and functions.
Exploration in Specific Disease-Oriented Research Contexts
Neurodegenerative Disorders Research (e.g., Beta-Secretase Inhibition in Alzheimer's Disease)
A significant area of research involving this compound analogues is in the field of neurodegenerative diseases, particularly Alzheimer's disease. researchgate.netnih.govnih.govresearchgate.net The accumulation of amyloid-β (Aβ) peptides in the brain is a hallmark of Alzheimer's disease, and the production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1). cas.cz
Researchers have identified that short peptide sequences can act as inhibitors of β-secretase. Notably, a fragment of a known β-secretase inhibitor, OM 99-2, with the sequence Boc-Val-Asn-Leu-Ala-OH, has shown inhibitory activity. cas.czresearchgate.net This has spurred the synthesis and evaluation of numerous analogues based on the core this compound structure to improve potency and drug-like properties. researchgate.netcas.czbas.bg The table below summarizes findings from research on β-secretase inhibitors containing the Val-Leu motif.
| Compound/Analogue | Modification | Key Finding | Reference |
|---|---|---|---|
| Boc-Val-Asp-Leu-Ala-OH | Minimal substrate for β-secretase inhibition activity. | Identified as a minimal peptide structure with β-secretase inhibitory activity. | cas.cz |
| Boc-Val-Asn-Leu-Ala-OH | Analogue of β-secretase inhibitory peptide. | Used as a basis for creating new derivatives with potentially lower toxicity. | researchgate.netnih.gov |
| Analogues of OM 99-2 | Modifications at various positions of the peptide backbone. | Investigated structure-activity relationships to enhance inhibitory potency. | cas.czbas.bg |
| Galanthamine-peptide derivatives | Conjugation of β-secretase inhibitor analogues to galanthamine. | Created hybrid molecules with potential dual inhibitory activity against acetylcholinesterase and β-secretase. | nih.gov |
These studies highlight the importance of the valine and leucine residues in binding to the hydrophobic pockets of the β-secretase active site. bas.bg The ongoing research in this area aims to develop potent and specific β-secretase inhibitors as potential therapeutic agents for Alzheimer's disease. Observational studies have also suggested a potential link between circulating levels of leucine and a decreased risk of Parkinson's disease, another neurodegenerative disorder, further underscoring the relevance of these amino acids in neurological health. nih.gov
Antiviral Peptide Research
The dipeptide this compound serves as a significant building block in the synthesis of more complex molecules investigated for their antiviral properties. Research has explored the incorporation of this valine and leucine sequence into larger peptide structures and conjugates to develop novel antiviral agents. The Boc (tert-butyloxycarbonyl) protecting group is crucial in these synthetic pathways, as it shields the amino terminus of the dipeptide, allowing for controlled, stepwise elongation of the peptide chain.
In the quest for new therapeutics against viral infections, such as those caused by the herpes simplex virus (HSV), researchers have synthesized various prodrugs. For instance, acyclovir (B1169) has been modified with peptidomimetics containing amino acids like valine and leucine. researchgate.net While the direct antiviral activity of this compound itself is not the focus, its constituent amino acids are key components in designing these more elaborate antiviral compounds. One study focused on creating acyclovir analogues with a thiazole (B1198619) ring containing amino acids, including valine and leucine, to explore new and effective prodrugs against HSV. researchgate.net
Another area of research involves the development of inhibitors for viral proteases, which are essential for viral replication. Peptide-based inhibitors are designed to mimic the natural substrates of these enzymes. While not directly testing this compound, studies have synthesized peptide analogues with a C-terminal basic alpha-keto-beta-aldehyde moiety, such as this compound-Lys-COCHO, to act as inhibitors of trypsin-like serine proteases, which can be involved in viral processes. nih.gov This highlights the utility of the this compound sequence as a core component in designing potent enzyme inhibitors.
Furthermore, conjugates of 3,7-diazabicyclo[3.3.1]nonane (bispidine) with amino acids have been investigated as a scaffold for developing antivirals against encephalitic viruses like the Japanese Encephalitis Virus (JEV). plos.org The synthesis of these conjugates often involves coupling Boc-protected amino acids, such as Boc-Leu-OH, to the bispidine core. plos.org This underscores the role of Boc-protected dipeptides like this compound as foundational elements in constructing larger, more complex antiviral candidates.
Antimicrobial Research
In the field of antimicrobial research, this compound is primarily utilized as a synthetic intermediate in the creation of larger peptides with antimicrobial activity. The inherent properties of valine and leucine, such as their hydrophobicity, are often desirable in the design of antimicrobial peptides (AMPs), which frequently target and disrupt bacterial cell membranes.
One notable example is the synthesis of halolitoralin B, a cyclic tetrapeptide that has demonstrated potent antifungal activity against pathogenic fungi like Candida albicans and moderate antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. asianpubs.org The synthesis of halolitoralin B involves the coupling of a this compound dipeptide unit with other amino acids to form the larger cyclic structure. asianpubs.org This clearly illustrates the role of this compound as a critical building block in the solution-phase synthesis of complex antimicrobial compounds. asianpubs.org
Furthermore, research into novel Leu-Val based dipeptide derivatives has shown promise in developing new antimicrobial agents. frontiersin.orgresearchgate.net While these studies often modify the core Leu-Val structure to enhance activity, the foundational dipeptide sequence is chosen for its known contribution to antimicrobial properties. frontiersin.orgnih.gov For example, various dipeptide-carboxamide derivatives based on a Leu-Val skeleton have been synthesized and tested against a range of bacteria, including S. aureus, B. subtilis, E. coli, and S. typhi, as well as the fungi C. albicans and A. niger. frontiersin.orgresearchgate.net The synthesis of these derivatives starts with Boc-protected amino acids like Boc-valine. frontiersin.orgnih.gov
The table below summarizes the antimicrobial activity of a synthesized cyclic peptide, Halolitoralin B, which utilizes this compound as a synthetic precursor.
| Microorganism | Activity of Halolitoralin B | Reference |
| Candida albicans | Potent Antifungal Activity | asianpubs.org |
| Pseudomonas aeruginosa | Moderate Antibacterial Activity | asianpubs.org |
| Escherichia coli | Moderate Antibacterial Activity | asianpubs.org |
| Gram-positive bacteria | Resistant | asianpubs.org |
Anthelmintic Studies
The dipeptide this compound has been employed as a key intermediate in the synthesis of cyclic peptides investigated for their anthelmintic activity. The strategic use of the Boc protecting group allows for the methodical construction of complex peptide backbones that may exhibit efficacy against parasitic worms.
Research has demonstrated the synthesis of cyclic peptides that show promise as anthelmintic agents. For example, halolitoralin B, a cyclic tetrapeptide constructed using a this compound dipeptide unit, was found to exhibit potent anthelmintic activity against the earthworms Megascoplex konkanensis and Eudrilus sp. asianpubs.org The synthesis involved a solution-phase technique where this compound-OMe was created as an intermediate. asianpubs.org
In other studies, larger cyclic peptides have been synthesized and evaluated for their biological activities, including anthelmintic effects. The synthesis of a cyclic heptapeptide, cyclo(Gly-Tyr-Val-Pro-Leu-Trp-Pro), also utilized Boc-protected amino acids in its assembly and showed good anthelmintic activity against Eudrilus species. ijcrr.com Similarly, a study on the synthesis of a proline-rich cyclopolypeptide, rolloamide A, involved the coupling of tri- and tetrapeptide units, which were initially formed from Boc-protected amino acids. brieflands.com This synthesized peptide was also screened for anthelmintic activity against various earthworm species. brieflands.com
Another research effort focused on synthesizing a cyclic hexapeptide, Boc-Ile-Tyr-Pro-Gly-Leu-Val-OMe, which was then evaluated for its anthelmintic properties against Eudrilus eugeniea. ijrap.net Although the activity was found to be weak in this particular study, it further exemplifies the use of the Val-Leu sequence within a Boc-protected framework for the exploration of new anthelmintic compounds. ijrap.net
The table below presents findings from anthelmintic activity screening of a compound synthesized using this compound as an intermediate.
| Compound | Test Organism | Observed Activity | Reference |
| Halolitoralin B | Megascoplex konkanensis, Eudrilus sp. | Potent Anthelmintic Activity | asianpubs.org |
| Cyclo(Gly-Tyr-Val-Pro-Leu-Trp-Pro) | Eudrilus species | Good Anthelmintic Activity | ijcrr.com |
| Boc-Ile-Tyr-Pro-Gly-Leu-Val-OMe | Eudrilus eugeniea | Weak Anthelmintic Activity | ijrap.net |
Advanced Analytical and Characterization Techniques in Boc Val Leu Research
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the purification and assessment of the purity of Boc-Val-Leu and its derivatives. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of this compound, reversed-phase HPLC (RP-HPLC) is commonly utilized, where a non-polar stationary phase is paired with a polar mobile phase.
The purity of commercially available this compound and related peptide substrates is often guaranteed to be greater than 95% as determined by HPLC. hongtide.compeptanova.de For instance, the synthesis of Nesiritide, a complex peptide, involves purification of peptide fragments by preparative HPLC to achieve a final purity of at least 99%. google.com Similarly, in the synthesis of various peptides, crude products are purified via HPLC to obtain the final, high-purity peptide product. rsc.org
A specific method for the determination of a related compound, tert-butyloxycarbonyl-Tyr-Leu-Val-CH2Cl (Boc-YLV-CH2Cl), involved elution from a Cosmosil 5C8 column with a mobile phase of 0.1% acetic acid-methanol (30:70, v/v). nih.gov The linearity of calibration graphs for this compound was observed over a concentration range of 9.5-190 pmol injected. nih.gov
| Parameter | Value |
| Purity Standard | >95% hongtide.compeptanova.de |
| High-Purity Standard (e.g., Nesiritide) | >99% google.com |
| Example Column | Cosmosil 5C8 nih.gov |
| Example Mobile Phase | 0.1% acetic acid-methanol (30:70, v/v) nih.gov |
| Example Linearity Range | 9.5-190 pmol nih.gov |
Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the structure and determining the molecular weight of this compound and its conjugates. When coupled with liquid chromatography (LC-MS), it provides both separation and identification of components in a mixture.
In the analysis of Boc-YLV-CH2Cl, a related peptide, positive ion atmospheric pressure chemical ionization mass spectrometry (APCI-MS) revealed a quasi-molecular ion at m/z 526, along with fragment ions that provided structural information. nih.gov High-resolution mass spectrometry (HRMS) has also been employed to confirm the structure of synthesized dipeptides. For example, a Leu-Val based dipeptide derivative showed a calculated m/z of 502.2740 for [M+H]⁺, with a found value of 502.2766. nih.gov
The molecular weight of this compound-Lys-AMC is documented as 615.77. hongtide.com This information is vital for researchers to confirm the identity of the synthesized or purchased compound.
| Compound | Technique | Observed m/z | Expected Molecular Weight |
| Boc-YLV-CH2Cl | APCI-MS | 526 ([M+H]⁺) nih.gov | - |
| Leu-Val dipeptide derivative | HRMS-ESI | 502.2766 ([M+H]⁺) nih.gov | 502.2740 (calculated) nih.gov |
| This compound-Lys-AMC | - | - | 615.77 hongtide.com |
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their size and charge. In peptide research, methods like SDS-PAGE and zymography are valuable for assessing purity, molecular weight, and enzymatic activity.
SDS-PAGE for Purity and Molecular Weight
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins and peptides based on their molecular weight. While direct SDS-PAGE analysis of a small dipeptide like this compound is uncommon, it is frequently used to analyze enzymes that may interact with this compound substrates or to assess the purity of larger peptide-drug conjugates.
For instance, in the study of a cysteine protease from baby kiwi, the molecular weight of the purified enzyme was determined to be approximately 25,500 by SDS-PAGE. openbiochemistryjournal.com Similarly, the purity of His-tagged oligopeptidase B was analyzed using SDS-PAGE. nih.gov
Zymography for Enzyme Activity Detection
Zymography is a technique that uses a substrate-impregnated polyacrylamide gel to detect enzyme activity. While gelatin zymography is common, synthetic substrates can also be incorporated or used to probe the gel. This method is particularly useful for identifying proteases that can cleave substrates like this compound-Lys-MCA.
In studies of Schistosoma mansoni, native polyacrylamide gels were probed with fluorogenic peptide substrates, including this compound-Lys-NHMec, to identify cathepsin L-like proteinase activities. asm.org Zymography has also been employed to detect protease activity in the epidermis, where increased cleavage of synthetic peptides indicates heightened enzymatic action in certain skin conditions. researchgate.net The technique was also used in the study of plasmin generation, where the cleavage of this compound-Lys-MCA was monitored. bioone.orgplos.org
In Silico and Computational Predictions for Peptide Design
Computational methods are increasingly used to predict the behavior of peptides and to guide the design of new molecules with specific properties. Molecular docking is a key in silico technique in this domain.
Molecular Docking Studies for Ligand-Enzyme Interactions
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a peptide like this compound might interact with the active site of an enzyme.
In a study designing novel Leu-Val based dipeptides as antimicrobial and antimalarial agents, molecular docking was used to predict the binding affinities of the synthesized compounds to their target proteins. nih.gov The results showed that some of the synthesized dipeptides had significant binding affinities when compared to standard drugs. nih.gov For example, compounds 8d and 8e exhibited in silico antibacterial and antimalarial activities with binding energies of -7.10 kcal/mol and -8.71 kcal/mol, respectively. nih.gov Docking studies have also been used to understand the interactions of minimalist peptidomimetic antagonists with integrins, where the Leu and Val residues were shown to occupy specific subpockets. mdpi.com These computational approaches can guide the synthesis of more potent and specific enzyme inhibitors or substrates. researchgate.netmdpi.com
| Compound/System | Docking Target | Predicted Binding Energy (kcal/mol) |
| Compound 8d (Leu-Val derivative) | Antibacterial target (5MMN) | -7.10 nih.gov |
| Compound 8e (Leu-Val derivative) | Antimalarial target (1SME) | -8.71 nih.gov |
| Ciprofloxacin (standard) | Antibacterial target (5MMN) | -5.38 nih.gov |
| Chloroquine (standard) | Antimalarial target (1SME) | -6.11 nih.gov |
Future Directions and Emerging Research Avenues for Boc Val Leu
Integration with Advanced Biotechnological Platforms
The simple structure of Boc-Val-Leu belies its potential for integration into sophisticated biotechnological systems. A significant area of emerging research is its use in the self-assembly of novel nanomaterials. Dipeptides, in general, are recognized as attractive building blocks for biomaterials due to their biocompatibility and straightforward preparation. rsc.org Specifically, N-terminally capped dipeptides, such as this compound, have been shown to self-assemble into highly ordered nanostructures like nanotubes and nanospheres. rsc.orgmdpi.com Research has described the formation of nanotubes by this compound-OMe in solvent-water mixtures, highlighting the crucial role of the Boc group in directing the morphology of these structures. rsc.org These self-assembled nanotubes have potential applications in bioimaging, biosensing, and as scaffolds for tissue engineering or the controlled delivery of therapeutics. rsc.orgrsc.orgnih.gov
Future investigations will likely focus on controlling the dimensions and properties of these nanostructures by modifying the self-assembly conditions. acs.org Furthermore, the integration of this compound into peptide microarrays and its functionalization onto surfaces like nanodiamonds are being explored. nih.govresearchgate.net Such platforms can be used for high-throughput screening of peptide-protein interactions or to enhance the biocompatibility and colloidal stability of nanoparticles for biomedical applications. nih.govresearchgate.net
Exploration of Novel Functionalization Strategies
The inherent structure of this compound provides multiple sites for chemical modification, opening avenues for novel functionalization strategies. The N-terminal Boc group and the C-terminal carboxylic acid, along with the side chains of valine and leucine (B10760876), can be selectively modified to introduce new functionalities. abyntek.com A primary area of exploration is the attachment of reporter molecules, such as fluorophores or chromophores, to facilitate the study of enzymatic processes. abyntek.comnih.gov
For instance, longer peptides incorporating the this compound sequence are often functionalized with groups like 7-amino-4-methylcoumarin (B1665955) (AMC) to create fluorogenic substrates for proteases. frontiersin.org This principle can be applied to this compound to develop specific probes for various enzymes. Another promising strategy involves conjugating this compound to other molecules, such as drugs or targeting ligands, to create new therapeutic agents or delivery systems. abyntek.commdpi.com The dipeptide can act as a stable, biocompatible linker that can be cleaved by specific enzymes at the target site. iris-biotech.de Research is also focused on creating zwitterionic dipeptides for surface functionalization of nanoparticles, which can improve their stability in biological environments. nih.govresearchgate.net The development of modular synthesis techniques will allow for the rapid assembly of diverse functionalized this compound derivatives from native proteins. bohrium.com
The table below summarizes potential functionalization strategies and their applications:
| Functionalization Strategy | Moiety Added | Potential Application |
| Fluorogenic Labeling | 7-amino-4-methylcoumarin (AMC) | Real-time monitoring of enzyme kinetics and substrate specificity frontiersin.org |
| Chromogenic Labeling | p-Nitroaniline (pNA) | Spectrophotometric enzyme assays sigmaaldrich.com |
| Nanoparticle Conjugation | Covalent attachment to nanodiamonds | Enhanced colloidal stability and biocompatibility for drug delivery nih.govresearchgate.net |
| Drug Conjugation | Attachment of therapeutic agents | Targeted drug delivery with enzyme-cleavable linker iris-biotech.de |
| Surface Modification | Creation of zwitterionic surfaces | Improved protein-repelling properties of biomaterials nih.gov |
Identification of New Enzymatic Targets and Biological Pathways
The Val-Leu sequence is a known recognition motif for various proteases. Consequently, peptides containing this sequence are valuable tools for identifying and characterizing enzymatic activity in complex biological systems. A significant body of research has utilized larger peptides containing the this compound-Lys sequence as a substrate for enzymes like plasmin and various cathepsins. frontiersin.orgechelon-inc.com The cleavage of the peptide bond following the Val-Leu sequence is a key step in many biological processes, including blood clot dissolution and immune responses. echelon-inc.com
Future research will aim to identify new enzymatic targets that recognize the this compound motif. This can be achieved by screening this dipeptide against libraries of proteases or by using it as a probe in cell lysates to identify novel cleavage activities. For example, peptides with the Val-Leu sequence have been used to study the substrate specificity of proteases from pathogens like Fasciola hepatica and HIV. nih.govfrontiersin.org The dipeptide is also a substrate for enzymes like kallikrein and caspase-3, which are involved in blood pressure regulation and apoptosis, respectively. echelon-inc.comexpasy.org Understanding how different proteases interact with this simple dipeptide can provide insights into their biological function and role in disease. pearson.com This knowledge can then be used to design more specific inhibitors or substrates for diagnostic and therapeutic purposes.
The following table lists some of the known and potential enzymatic targets for peptides containing the Val-Leu sequence:
| Enzyme | Biological Role |
| Plasmin | Fibrinolysis (blood clot dissolution) echelon-inc.com |
| Cathepsins | Protein degradation in lysosomes, immune response frontiersin.orgiris-biotech.de |
| Kallikrein | Blood pressure regulation, inflammation echelon-inc.com |
| HIV-1 Protease | Viral replication nih.gov |
| Human Rhinovirus (HRV) 3C Protease | Viral protein processing genscript.comgenscript.com |
| Caspase-3 | Apoptosis (programmed cell death) expasy.org |
| Thrombin | Blood coagulation sigmaaldrich.com |
Advancements in Sustainable and Scalable Synthesis Methodologies
The production of peptides like this compound has traditionally relied on methods that use large quantities of hazardous solvents and reagents. teknoscienze.comacs.org A major focus of future research is the development of more sustainable and scalable synthesis methodologies. Solid-Phase Peptide Synthesis (SPPS) remains a popular and efficient method for producing peptides, and advancements in this area aim to reduce waste and improve efficiency. bachem.comproteogenix.sciencepowdersystems.com Innovations include the use of greener solvents, minimal-protection strategies to reduce the number of chemical steps, and minimal-rinsing protocols to decrease solvent consumption. teknoscienze.comacs.orgadvancedchemtech.com
Beyond traditional SPPS, other "green" chemistry approaches are gaining traction. Flow chemistry, where reagents are continuously passed through a reactor, offers precise control over reaction conditions, reduces waste, and enhances efficiency. acs.orgoxfordglobal.com Chemo-enzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with chemical synthesis, reducing the need for protecting groups and organic solvents. bachem.com Another promising and environmentally benign technique is mechanochemistry, specifically ball-milling. acsgcipr.orgnih.gov This method involves the mechanical grinding of solid reactants, often with a minimal amount of liquid (liquid-assisted grinding), to drive the reaction. researchgate.netrsc.org Studies have shown that ball-milling can be used for peptide bond formation with high yields and minimal side reactions, such as epimerization, even for challenging sequences. researchgate.netresearchgate.net These sustainable approaches are not only better for the environment but can also be more cost-effective and scalable for industrial production. bachem.comwuxiapptec.com
A comparison of different synthesis methodologies is presented below:
| Synthesis Method | Key Advantages | Sustainability Aspect |
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency, versatility, amenability to automation proteogenix.sciencepowdersystems.com | Can be optimized with greener solvents and minimal-rinsing protocols teknoscienze.comadvancedchemtech.com |
| Liquid-Phase Peptide Synthesis (LPPS) | Suitable for very large-scale production abyntek.combachem.com | Can be more cost-effective in terms of solvent use at large scales bachem.com |
| Flow Chemistry | Precise reaction control, reduced waste and energy consumption oxfordglobal.com | Inherently greener due to efficient resource utilization acs.orgoxfordglobal.com |
| Chemo-enzymatic Peptide Synthesis (CEPS) | High regio- and stereoselectivity, reduced need for protecting groups bachem.com | Significantly reduces organic solvent use bachem.com |
| Mechanochemistry (Ball-Milling) | Avoids bulk toxic solvents, high yields, low epimerization nih.govresearchgate.netresearchgate.net | Environmentally benign, reduces chemical waste researchgate.netrsc.org |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Val-Leu, and how can reproducibility be ensured?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include Boc-group deprotection (using TFA), coupling reactions (e.g., HOBt/DIC activation), and purification via reverse-phase HPLC. To ensure reproducibility:
- Document molar ratios, reaction times, and solvent systems in detail .
- Validate purity (>95%) using HPLC and mass spectrometry .
- Provide spectral data (¹H/¹³C NMR, IR) in supplementary materials for cross-verification .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Primary : NMR spectroscopy (¹H/¹³C) for structural confirmation, focusing on characteristic peaks (e.g., Boc-group tert-butyl at δ ~1.4 ppm) .
- Secondary : Mass spectrometry (ESI-TOF) for molecular weight validation.
- Tertiary : Polarimetry to confirm enantiomeric purity (if applicable) .
- Data Table Example:
| Technique | Key Metrics | Expected Outcomes |
|---|---|---|
| ¹H NMR | δ 6.5–7.5 (amide protons), δ 1.4 (Boc tert-butyl) | Peaks consistent with dipeptide backbone |
| HPLC | Retention time, peak symmetry | Single peak at λ = 214 nm |
Q. How does solvent choice impact this compound’s stability during storage?
- Methodological Answer : Stability studies should compare degradation rates in common solvents (e.g., DMSO, DMF, aqueous buffers) under controlled conditions (temperature, light exposure). Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Key findings:
- DMSO: High stability but risk of oxidation; add antioxidants (e.g., BHT) .
- Aqueous buffers: Hydrolysis risk at pH >7; store at 4°C in acidic conditions (pH 3–5) .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to improve yield while minimizing racemization?
- Methodological Answer :
- Design : Use a factorial design (DoE) to test variables: coupling reagent (DIC vs. HATU), temperature (0°C vs. RT), and solvent (DMF vs. DCM) .
- Metrics : Measure yield (gravimetry) and enantiomeric excess (chiral HPLC).
- Findings : HATU at 0°C in DMF reduces racemization (<2%) but may increase cost. Document trade-offs in supplementary data .
Q. What strategies resolve contradictions in this compound’s reported spectral data across studies?
- Methodological Answer :
- Systematic Review : Compile NMR data from peer-reviewed studies (use databases like SciFinder or Reaxys).
- Contradiction Analysis : Identify outliers (e.g., δ shifts >0.1 ppm) and test hypotheses (e.g., solvent polarity, pH) via controlled experiments .
- Validation : Use orthogonal techniques (e.g., X-ray crystallography) to confirm structure .
Q. How can computational modeling predict this compound’s behavior in novel enzymatic assays?
- Methodological Answer :
- Tools : Molecular dynamics (MD) simulations (AMBER, GROMACS) to model dipeptide-enzyme interactions .
- Parameters : Focus on hydrogen bonding (Boc-group interactions) and steric hindrance.
- Validation : Compare simulation results with empirical kinetic data (e.g., IC₅₀ in enzyme inhibition assays) .
Q. What ethical considerations apply when using this compound in in vivo studies?
- Methodological Answer :
- Compliance : Follow institutional guidelines (IACUC) for animal studies, including dose optimization to minimize toxicity .
- Data Transparency : Report purity, solvent residues, and batch variability in publications .
Data Contradiction & Validation
Q. How should researchers address discrepancies in this compound’s reported solubility across literature?
- Methodological Answer :
- Meta-Analysis : Aggregate solubility data (e.g., in DMSO, water) from ≥5 studies and identify outliers.
- Replication : Conduct solubility tests under standardized conditions (25°C, inert atmosphere) .
- Data Table Example:
| Study | Solubility in DMSO (mg/mL) | Temperature | Method |
|---|---|---|---|
| Smith et al. (2020) | 50 ± 2 | 25°C | Gravimetric |
| Lee et al. (2022) | 45 ± 3 | 25°C | UV-Vis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
